(1R,2S,5S)-N-((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Descyano nirmatrelvir acetamide is a derivative of nirmatrelvir, an antiviral medication developed by Pfizer. Nirmatrelvir is known for its role in the treatment of COVID-19 as part of the combination therapy Paxlovid. Descyano nirmatrelvir acetamide is a modified version of this compound, designed to enhance its antiviral properties and improve its pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of descyano nirmatrelvir acetamide involves several key steps. The starting material is typically a cyano-substituted precursor, which undergoes a series of chemical reactions to remove the cyano group and introduce the acetamide functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of descyano nirmatrelvir acetamide follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and purity of the final product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Descyano nirmatrelvir acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s antiviral activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions are typically derivatives of descyano nirmatrelvir acetamide with modified functional groups. These derivatives are often tested for their antiviral activity and pharmacokinetic properties to identify potential new drug candidates.
Scientific Research Applications
Descyano nirmatrelvir acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential treatment for viral infections, particularly those caused by coronaviruses.
Industry: Utilized in the development of new antiviral drugs and as a reference standard in analytical chemistry.
Mechanism of Action
Descyano nirmatrelvir acetamide exerts its effects by inhibiting the 3C-like protease (3CL PRO) of SARS-CoV-2, the virus responsible for COVID-19. This protease is essential for viral replication, as it cleaves polyproteins into functional viral proteins. By inhibiting this enzyme, descyano nirmatrelvir acetamide prevents the virus from replicating, thereby reducing the viral load in infected individuals.
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: The parent compound, known for its role in COVID-19 treatment.
Ritonavir: Often used in combination with nirmatrelvir to enhance its pharmacokinetic properties.
Remdesivir: Another antiviral drug used to treat COVID-19, but with a different mechanism of action.
Uniqueness
Descyano nirmatrelvir acetamide is unique due to its modified structure, which enhances its antiviral properties and improves its pharmacokinetic profile compared to nirmatrelvir. This makes it a promising candidate for further development as an antiviral drug.
References
Properties
Molecular Formula |
C23H34F3N5O5 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
N-[1-amino-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl]-3-[3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H34F3N5O5/c1-21(2,3)15(30-20(36)23(24,25)26)19(35)31-9-11-13(22(11,4)5)14(31)18(34)29-12(16(27)32)8-10-6-7-28-17(10)33/h10-15H,6-9H2,1-5H3,(H2,27,32)(H,28,33)(H,29,34)(H,30,36) |
InChI Key |
OOGWLUVPYYAXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.